molecular formula C8H8ClN3 B13550354 2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine

2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine

Cat. No.: B13550354
M. Wt: 181.62 g/mol
InChI Key: DTQSQSKPWIDKCU-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloromethylpyridine with methylamine under controlled conditions to form the desired imidazo[4,5-c]pyridine structure . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency and yield of the industrial process .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, while oxidation reactions can produce various oxidized forms of the compound .

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine is unique due to its dual ring structure, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

2-(chloromethyl)-1-methylimidazo[4,5-c]pyridine

InChI

InChI=1S/C8H8ClN3/c1-12-7-2-3-10-5-6(7)11-8(12)4-9/h2-3,5H,4H2,1H3

InChI Key

DTQSQSKPWIDKCU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=NC=C2)N=C1CCl

Origin of Product

United States

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